Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate

Hydrogen-bond donor Physicochemical property Fragment-based drug discovery

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate (CAS 2228760-94-7, molecular formula C₁₀H₁₆O₃, MW 184.24 g/mol) is a functionalized spiro[3.3]heptane building block featuring a secondary alcohol at the 3-position and a methyl acetate side chain at the 1-position. The spiro[3.3]heptane core has emerged as a privileged saturated benzene bioisostere in medicinal chemistry, offering a fully sp³-hybridized (Fsp³ = 1.0), three-dimensional scaffold that provides 18 possible disubstituted isomers compared to only 3 for benzene, enabling expanded exploration of nonplanar chemical space in drug discovery campaigns.

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 2228760-94-7
Cat. No. B2809900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate
CAS2228760-94-7
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESCOC(=O)CC1CC(C12CCC2)O
InChIInChI=1S/C10H16O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7-8,11H,2-6H2,1H3
InChIKeyHIJLEWJDYVXCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate (CAS 2228760-94-7): Chemical Identity and Scaffold Context for Procurement Decisions


Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate (CAS 2228760-94-7, molecular formula C₁₀H₁₆O₃, MW 184.24 g/mol) is a functionalized spiro[3.3]heptane building block featuring a secondary alcohol at the 3-position and a methyl acetate side chain at the 1-position . The spiro[3.3]heptane core has emerged as a privileged saturated benzene bioisostere in medicinal chemistry, offering a fully sp³-hybridized (Fsp³ = 1.0), three-dimensional scaffold that provides 18 possible disubstituted isomers compared to only 3 for benzene, enabling expanded exploration of nonplanar chemical space in drug discovery campaigns [1][2].

Why Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate Cannot Be Replaced by Its Closest In-Class Analogs


The spiro[3.3]heptane scaffold is not a monolithic entity; the identity and stereochemistry of substituents at each position profoundly modulate physicochemical properties, metabolic stability, and biological activity. As demonstrated with sonidegib analogs, replacing the benzene ring with spiro[3.3]heptane alters human liver microsomal clearance by up to 8.7-fold depending solely on cis versus trans stereochemistry (CLint = 36 vs 156 μL min⁻¹ mg⁻¹) [1]. For building blocks such as Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate, the 3-hydroxyl group provides a specific hydrogen-bond donor/acceptor profile, a synthetic handle for further derivatization, and a defined stereochemical configuration that distinguishes it from its 3-oxo and 3-amino counterparts. Generic substitution without quantitative consideration of these parameters risks compromising downstream lead optimization outcomes.

Quantitative Differentiation Evidence: Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate vs. Closest Analogs


Hydrogen-Bond Donor Capability: 3-Hydroxy vs. 3-Oxo Analog Functional Differentiation

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate possesses a secondary alcohol at the spiro[3.3]heptane 3-position, contributing one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA). In contrast, its closest commercially available analog, Methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate (CAS 2229196-57-8), bears a ketone at the same position, providing zero HBDs and only one HBA from the carbonyl oxygen . This difference in hydrogen-bond donor count (ΔHBD = 1) is significant for medicinal chemistry triage, as HBD count is a key parameter in Lipinski's Rule of Five and directly influences membrane permeability and oral bioavailability predictions [1]. The hydroxyl group also enables downstream conjugation chemistry (e.g., esterification, carbamate formation, etherification) that is unavailable with the ketone analog without prior reduction.

Hydrogen-bond donor Physicochemical property Fragment-based drug discovery Scaffold functionalization

Metabolic Stability Sensitivity to Spiro[3.3]heptane Substitution Pattern: Class-Level Inference for Building Block Selection

The effect of spiro[3.3]heptane substitution on metabolic stability is highly stereochemistry- and position-dependent. In a direct head-to-head study, incorporation of the spiro[3.3]heptane core into the anticancer drug sonidegib in place of the meta-benzene ring produced a 2.0-fold increase in intrinsic clearance for the trans isomer (CLint = 36 vs. 18 μL min⁻¹ mg⁻¹ for sonidegib) and an 8.7-fold increase for the cis isomer (CLint = 156 vs. 18 μL min⁻¹ mg⁻¹), with corresponding half-lives of t₁/₂ = 47 min (trans-76), 11 min (cis-76), and 93 min (sonidegib) in human liver microsomes [1]. Although these specific data are for a different scaffold context, they establish a class-level principle: the spiro[3.3]heptane core does not confer uniform metabolic stability; rather, the identity and relative orientation of substituents are dominant determinants. Consequently, procuring Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate—with a defined 3-hydroxy substitution and a specific (though racemic in standard catalog form) stereochemical configuration—rather than an analog with a different substituent at C3, locks in a set of physicochemical and metabolic parameters that would differ if the 3-oxo or 3-amino variant were used instead.

Metabolic stability Human liver microsomes ADME Bioisostere Sonidegib analog

Synthetic Tractability: Direct Hydroxyl Handle vs. Ketone Analog Requiring Reduction for Further Elaboration

The 3-hydroxyl group of Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate provides a direct synthetic handle for a wide range of transformations—including O-alkylation, acylation, sulfonylation, carbamoylation, and oxidation to the ketone—without requiring a preceding functional group interconversion step. In contrast, the corresponding 3-oxo analog (Methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate, CAS 2229196-57-8) requires a discrete reduction step (e.g., NaBH₄ or enzymatic reduction) to access the alcohol oxidation state, which introduces additional synthetic operations, potential stereoselectivity challenges, and yield losses . For medicinal chemistry teams performing parallel library synthesis, the hydroxyl-bearing building block eliminates at minimum one synthetic step per library member compared to starting from the ketone analog when hydroxyl-containing final compounds are targeted.

Synthetic handle Parallel chemistry Building block utility Functional group interconversion

Procurement Cost Efficiency: Favorable Unit Pricing vs. Amino Analog Hydrochloride Salt

Based on publicly available catalog pricing from a common vendor (CymitQuimica), Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate is offered at €264.00 per 25 mg (€10.56/mg) and €1,051.00 per 250 mg (€4.20/mg) . In comparison, the 3-amino analog (as the hydrochloride salt, CAS 2411315-23-4) is priced at €580.00 per 50 mg (€11.60/mg) and €1,609.00 per 500 mg (€3.22/mg) . For small-scale procurement (25–50 mg range), the hydroxyl compound is approximately 9% less expensive per milligram than the amino hydrochloride (€10.56 vs. €11.60). At larger scale (250–500 mg), the amino hydrochloride becomes approximately 23% cheaper per milligram (€3.22 vs. €4.20), though the minimum order cost for the amino analog remains higher in absolute terms (€1,609 vs. €1,051). These data enable budget-conscious procurement decisions where the hydroxyl functionality is chemically suitable for the intended application.

Procurement economics Building block cost Research budget Vendor comparison

Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate: Application Scenarios Grounded in Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Hydrogen-Bond Donor Diversity

The target compound contributes one hydrogen-bond donor to fragment screening libraries, a property absent in the 3-oxo analog (ΔHBD = +1). In FBDD campaigns where hydrogen-bonding interactions with protein targets are critical for initial hit identification, inclusion of a hydroxyl-bearing spiro[3.3]heptane fragment expands the accessible chemical space for detecting key polar interactions [1]. The spiro[3.3]heptane core additionally provides a saturated, three-dimensional (Fsp³ = 1.0) bioisostere that avoids the planarity and associated developability risks of benzene-containing fragments [2].

Scaffold Hopping from Phenyl-Containing Leads to Saturated Bioisosteres in Lead Optimization

When medicinal chemistry teams seek to replace a phenyl ring in a lead series with a saturated bioisostere, Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate provides a functionalized entry point to the spiro[3.3]heptane scaffold. Class-level evidence shows that such replacement can decrease calculated lipophilicity by approximately 0.8 log units (clogP 6.8 → 6.0) and alter metabolic stability by 2- to 8.7-fold depending on the precise substitution pattern [1]. The hydroxyl group on the building block further enables rapid analog synthesis to explore structure–activity and structure–property relationships around the spirocyclic core.

Parallel Library Synthesis Targeting Hydroxyl-Containing Spiro[3.3]heptane Derivatives

For medicinal chemistry workflows involving parallel synthesis of hydroxyl-functionalized spiro[3.3]heptane libraries, the target compound eliminates at minimum one synthetic step (ketone reduction) compared to using the 3-oxo analog as the starting material [1]. This step-count advantage translates directly to reduced synthesis time, lower reagent consumption, and simplified purification logistics per library member. The hydroxyl group serves as a versatile handle for O-alkylation, acylation, or carbamate formation, enabling diverse library enumeration from a single building block.

Cost-Conscious Hit Validation in Academic and Small-Biotech Settings

For academic laboratories and early-stage biotechnology companies operating under constrained budgets, the target compound offers a lower absolute entry cost at the 25 mg scale (€264.00) compared to the amino hydrochloride analog (€580.00 for 50 mg) [1][2]. When the intended biological screening or chemical elaboration requires a hydroxyl group rather than an amine, this compound provides a more economically efficient procurement option without compromising stereochemical or functional group requirements.

Quote Request

Request a Quote for Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.